molecular formula C14H17ClN2 B2648592 N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride CAS No. 6389-59-9

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride

Cat. No. B2648592
CAS RN: 6389-59-9
M. Wt: 248.75
InChI Key: CVDUILWTCNUUEG-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride (NPEPAH) is a novel chemical compound with a wide range of potential applications in scientific research. NPEPAH is a versatile compound that has been studied in the context of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

The study of Schiff bases, which are structurally similar to N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride, has revealed significant insights into intramolecular hydrogen bonding and tautomerism. These phenomena are crucial for understanding the behavior of such compounds in various solvents and conditions, impacting their reactivity and stability. For example, the research by Nazır et al. (2000) on N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates the existence of tautomeric equilibrium in polar and non-polar solvents, influenced by intramolecular hydrogen bonding (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Synthesis and Characterization of Metal Complexes

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride serves as a precursor or ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and as anticancer agents. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with potential anticancer properties, highlighting the compound's versatility as a ligand for creating biologically active complexes (Ghani & Mansour, 2011).

Catalysis and Organic Transformations

The compound's derivatives are explored as catalysts in organic transformations, such as hydroamination reactions. For instance, Shanbhag et al. (2007) discussed the use of metal-exchanged mesoporous materials for the hydroamination of phenylacetylene with aromatic amines, showcasing the catalytic potential of derivatives in synthesizing alkylated amines without byproduct formation (Shanbhag, Joseph, & Halligudi, 2007).

Molecular Structure and Fluorescence Properties

The study of related compounds, such as those containing pyridine rings and metal ions, can elucidate the structural and electronic properties of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride derivatives. Liang et al. (2009) investigated the metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinities and fluorescence properties, providing insights into the electronic characteristics and potential sensing applications of these complexes (Liang, Zhang, Zhu, Duarandin, Young, Geacintov, & Canary, 2009).

properties

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;/h1-8,10,15H,9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDUILWTCNUUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride

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